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Compound of Interest

Compound Name: Iodane

Cat. No.: B103173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of iodanes

(hypervalent iodine compounds) as catalysts in key organic synthesis transformations. Iodanes

have emerged as powerful, environmentally benign alternatives to traditional heavy metal

catalysts, offering mild reaction conditions and unique reactivity.[1] This guide focuses on three

prominent applications: the oxidation of secondary alcohols, the oxidative dearomatization of

phenols, and the intramolecular C-H amination for the synthesis of benzolactams.

Catalytic Oxidation of Secondary Alcohols
Hypervalent iodine compounds are highly efficient catalysts for the oxidation of secondary

alcohols to ketones. This method provides a valuable alternative to chromium-based reagents

and other heavy metal oxidants. The use of a co-oxidant, such as Oxone®, allows for the in-

situ regeneration of the active iodine(V) species, enabling the use of catalytic amounts of the

iodane.

Data Presentation: Substrate Scope and Yields
The following table summarizes the catalytic oxidation of various secondary alcohols to their

corresponding ketones using a solid-supported IBX catalyst and Oxone® as the terminal

oxidant.
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Entry Substrate
Catalyst
Loading
(mol%)

Time (h) Yield (%)

1 Borneol 4 18 >99

2 4-Nonanol 4 18 96

3 Menthol 4 18 98

4

1,3-

Diphenylpropan-

2-ol

4 18 99

5

2,2-Dimethyl-1-

phenylpropan-1-

ol

4 18 99

6 1-Phenylethanol 5 4.5 95

7

1-(4-

Methoxyphenyl)e

thanol

5 4.5 96

8

1-(4-

Nitrophenyl)etha

nol

5 4.5 92

9 Cyclohexanol 5 4.5 89

10 2-Octanol 5 4.5 91

Entries 1-5 were performed with a polymer-bound IBX pre-catalyst (4 mol%) and Oxone® (1.6

equiv.) in aqueous acetonitrile at 70 °C.[2] Entries 6-10 were performed in a flow system with

(diacetoxyiodo)benzene (1.1 equiv) and TEMPO (10-20 mol%) in CH2Cl2 at 35 °C.[3]

Experimental Protocol: Oxidation of Borneol using a
Solid-Supported IBX Catalyst
Materials:
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Borneol

Polymer-supported IBX pre-catalyst (4 mol%)

Oxone® (Potassium peroxymonosulfate)

Acetonitrile (MeCN)

Water (H₂O)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

borneol (1.0 mmol, 1.0 equiv), the polymer-supported IBX pre-catalyst (0.04 mmol, 0.04

equiv), and Oxone® (1.6 mmol, 1.6 equiv).

Add a 7:3 mixture of acetonitrile and water (10 mL).

Heat the reaction mixture to 70 °C and stir vigorously for 18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, cool the reaction mixture to room temperature.

Filter the solid catalyst and wash it with ethyl acetate. The catalyst can be recovered,

washed, and reused.

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and

brine (20 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator.

Purify the crude product by column chromatography on silica gel to afford the corresponding

ketone (camphor).

Catalytic Cycle for Alcohol Oxidation
The catalytic cycle for the oxidation of alcohols using a hypervalent iodine(V) catalyst and a

stoichiometric oxidant is depicted below. The pre-catalyst, an iodoarene, is first oxidized to the

active iodine(V) species by the co-oxidant. This species then oxidizes the alcohol to the

corresponding ketone, regenerating the iodoarene, which can re-enter the catalytic cycle.
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Caption: Catalytic cycle for the iodane-catalyzed oxidation of alcohols.

Oxidative Dearomatization of Phenols
The oxidative dearomatization of phenols is a powerful transformation for the synthesis of

highly functionalized cyclohexadienones, which are valuable building blocks in natural product

synthesis. Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are effective in

promoting this reaction under mild conditions.

Data Presentation: Substrate Scope and Yields
The following table presents the results for the oxidative dearomatization of various substituted

phenols using different hypervalent iodine(III) reagents.
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Entry
Phenol
Substrate

Reagent Time (min) Product Yield (%)

1
2,4-Di-tert-

butylphenol
PIDA 20

4-Hydroxy-

2,4-di-tert-

butylcyclohex

a-2,5-dienone

85

2
2,4-Di-tert-

butylphenol
μ-oxo dimer 10

4-Hydroxy-

2,4-di-tert-

butylcyclohex

a-2,5-dienone

92

3
2,6-Di-tert-

butylphenol
PIDA 30

4-Hydroxy-

2,6-di-tert-

butylcyclohex

a-2,5-dienone

78

4
4-

Methylphenol
PIDA 15

4-Hydroxy-4-

methylcycloh

exa-2,5-

dienone

88

5
4-

Phenylphenol
PIDA 25

4-Hydroxy-4-

phenylcycloh

exa-2,5-

dienone

82

6 2-Naphthol PIDA 10

2-Hydroxy-

2H-

naphthalen-1-

one

90

7 1-Naphthol PIDA 15

4-Hydroxy-

4H-

naphthalen-1-

one

85

Reactions were carried out in a mixture of CH3CN and H2O at 0 °C.[4]
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Experimental Protocol: Oxidative Dearomatization of
2,4-Di-tert-butylphenol using PIDA
Materials:

2,4-Di-tert-butylphenol

Phenyliodine diacetate (PIDA)

Acetonitrile (MeCN)

Water (H₂O)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 2,4-di-tert-butylphenol (1.0 mmol, 1.0 equiv) in a mixture of acetonitrile (6.5 mL) and

water (2.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

Cool the solution to 0 °C in an ice bath.

Add phenyliodine diacetate (PIDA) (1.1 mmol, 1.1 equiv) portion-wise to the stirred solution.
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Continue stirring the reaction mixture at 0 °C and monitor its progress by TLC. The reaction

is typically complete within 20 minutes.

Once the starting material is consumed, quench the reaction by adding saturated aqueous

Na₂S₂O₃ solution (10 mL).

Extract the mixture with dichloromethane (3 x 20 mL).

Wash the combined organic layers with brine (20 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

corresponding 4-hydroxy-2,4-di-tert-butylcyclohexa-2,5-dienone.

Proposed Mechanism for Phenol Dearomatization
The mechanism of phenol dearomatization by hypervalent iodine reagents is still a subject of

investigation, with evidence supporting both cationic and radical pathways. A plausible

mechanism involves the formation of a phenoxenium cation intermediate, which is then trapped

by a nucleophile.
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Caption: Proposed mechanism for phenol dearomatization via a phenoxenium cation.

Synthesis of Benzolactams via Intramolecular C-H
Amination
The direct intramolecular amination of C(sp²)–H bonds is a highly atom-economical method for

the synthesis of N-heterocycles. Hypervalent iodine catalysis provides a metal-free approach to

construct benzolactams from readily available aryl amides.

Data Presentation: Synthesis of Benzolactams with
Varying Ring Sizes
The following table illustrates the versatility of the hypervalent iodine-catalyzed intramolecular

C-H amination for the synthesis of benzolactams with different ring sizes.
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Entry Substrate
Catalyst
(mol%)

Product Ring
Size

Yield (%)

1
N-Methoxy-2-

phenylacetamide
2 5 85

2

N-Methoxy-3-

phenylpropanami

de

2 6 92

3

N-Methoxy-4-

phenylbutanamid

e

2 7 88

4

N-Methoxy-5-

phenylpentanami

de

2 8 75

5

N-Methoxy-2-(4-

chlorophenyl)ace

tamide

2 5 82

6

N-Methoxy-2-(4-

methoxyphenyl)a

cetamide

2 5 79

Reactions were performed using a biaryl-type iodoarene catalyst and mCPBA as the oxidant in

hexafluoroisopropanol (HFIP).[5][6]

Experimental Protocol: Synthesis of a 6-Membered
Benzolactam
Materials:

N-Methoxy-3-phenylpropanamide

Biaryl-type iodoarene catalyst (e.g., 2-iodo-2'-isopropoxy-5,5'-dimethylbiphenyl)

m-Chloroperoxybenzoic acid (mCPBA)
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1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

To a solution of N-methoxy-3-phenylpropanamide (0.5 mmol, 1.0 equiv) in HFIP (2.5 mL) in a

round-bottom flask, add the biaryl-type iodoarene catalyst (0.01 mmol, 0.02 equiv).

Add mCPBA (1.2 equiv) to the stirred solution at room temperature.

Stir the reaction mixture at room temperature and monitor its progress by TLC.

Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15

mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the residue by column chromatography on silica gel to obtain the desired

benzolactam.
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Catalytic Cycle for Intramolecular C-H Amination
The catalytic cycle is initiated by the oxidation of the iodoarene pre-catalyst by mCPBA to form

a highly reactive μ-oxo hypervalent iodine compound. This species then reacts with the amide

substrate to facilitate the intramolecular C-N bond formation.

Iodoarene (Pre-catalyst)

μ-Oxo-Iodane(III) (Active Catalyst)

Oxidation

mCPBA

Iodane-Amide Complex

Aryl Amide Substrate

Benzolactam

Intramolecular C-H Amination

Catalyst Regeneration

Click to download full resolution via product page

Caption: Catalytic cycle for the synthesis of benzolactams via C-H amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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